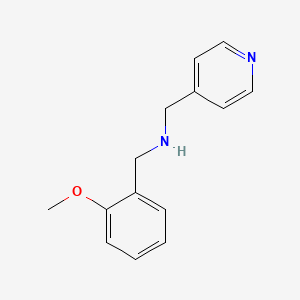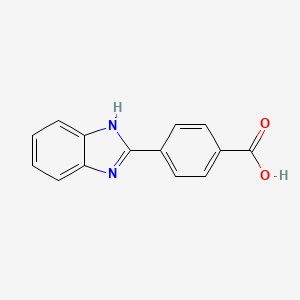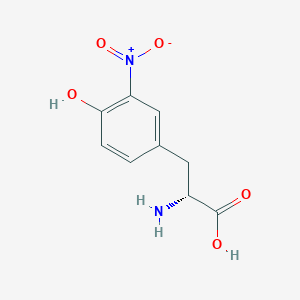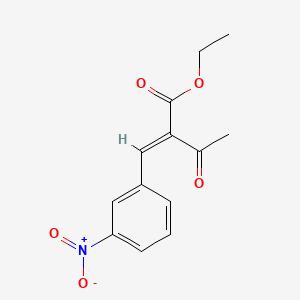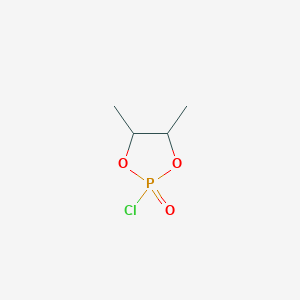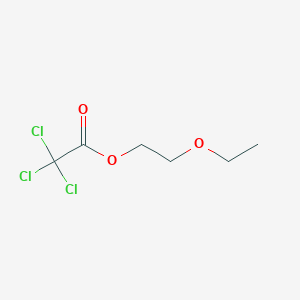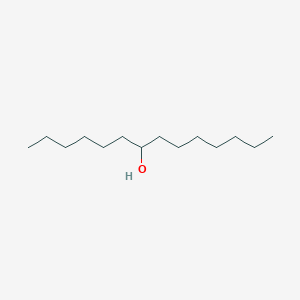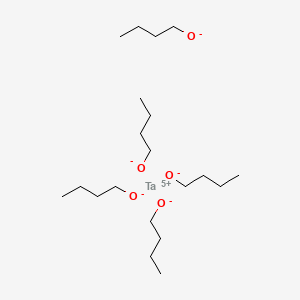
butan-1-olate;tantalum(5+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
butan-1-olate;tantalum(5+) is a chemical compound with the molecular formula C20H45O5TaThis compound is a colorless to light yellow liquid that is sensitive to air and moisture . It is used in various scientific research fields due to its unique properties and applications.
Preparation Methods
butan-1-olate;tantalum(5+) can be synthesized through several methods. One common method involves the reaction of tantalum pentachloride with 1-butanol in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
butan-1-olate;tantalum(5+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tantalum oxide.
Hydrolysis: It reacts with water to form tantalum hydroxide and 1-butanol.
Substitution: It can undergo substitution reactions with other alcohols or amines to form different tantalum alkoxides or amides.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are tantalum oxide, tantalum hydroxide, and various tantalum alkoxides or amides .
Scientific Research Applications
butan-1-olate;tantalum(5+) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Synthesis: It is used in the synthesis of tantalum oxide nanoparticles, which have applications in electronics and optics.
Nanotechnology: It is used in the preparation of nanomaterials with unique properties.
Alternative Energy: It is used in the development of materials for alternative energy sources, such as solar cells and fuel cells.
Mechanism of Action
The mechanism of action of butan-1-olate;tantalum(5+) involves its ability to act as a precursor for the formation of tantalum oxide and other tantalum compounds. The compound reacts with water or other reagents to form tantalum hydroxide or tantalum oxide, which can then be used in various applications. The molecular targets and pathways involved in these reactions include the hydrolysis and oxidation of the tantalum butoxide moiety .
Comparison with Similar Compounds
butan-1-olate;tantalum(5+) can be compared with other similar compounds, such as:
Tantalum (V) ethoxide: Similar to butan-1-olate;tantalum(5+), tantalum (V) ethoxide is used as a precursor for the synthesis of tantalum oxide nanoparticles.
Tantalum (V) isopropoxide: This compound is also used in catalysis and material synthesis, but it has different reactivity and properties compared to butan-1-olate;tantalum(5+).
Tantalum (V) methoxide: This compound is used in similar applications but has a different molecular structure and reactivity.
butan-1-olate;tantalum(5+) is unique due to its specific reactivity and applications in various scientific research fields.
Properties
CAS No. |
51094-78-1 |
|---|---|
Molecular Formula |
C20H50O5Ta |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
butan-1-ol;tantalum |
InChI |
InChI=1S/5C4H10O.Ta/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3; |
InChI Key |
PVZMSIQWTGPSHJ-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ta+5] |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Ta] |
Key on ui other cas no. |
51094-78-1 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Tantalum(V) butoxide utilized in the sol-gel synthesis of InTaO4?
A: Tantalum(V) butoxide, also known as 1-Butanol, tantalum(5+) salt (5:1), serves as a crucial precursor in the synthesis of InTaO4 nanoparticles via the sol-gel method []. Its chemical properties, particularly its ability to undergo hydrolysis and condensation reactions, make it ideal for this process.
Q2: How does the choice of Tantalum(V) butoxide over other tantalum precursors impact the properties of the final InTaO4 photocatalyst?
A: The research emphasizes that utilizing Tantalum(V) butoxide through the esterification method leads to a more uniform mixing with the Indium precursor compared to solid-state fusion []. This homogeneity at the molecular level is vital as it directly translates to the formation of InTaO4 nanoparticles with controlled size and crystallinity. This, in turn, significantly enhances the photocatalytic activity of the final product compared to InTaO4 synthesized via conventional solid-state fusion, which often results in irregular morphology and agglomeration, hindering its performance [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


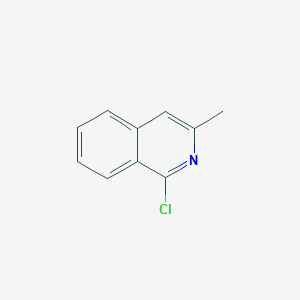
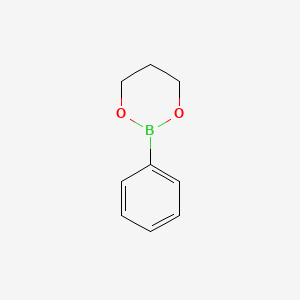
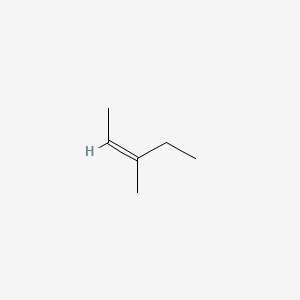
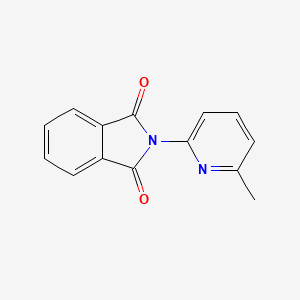
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
